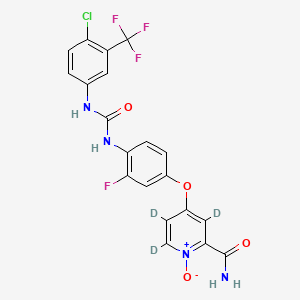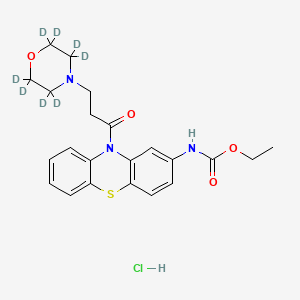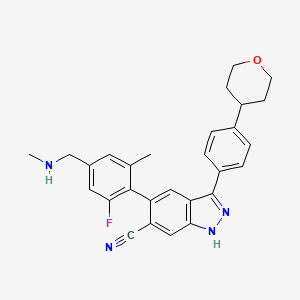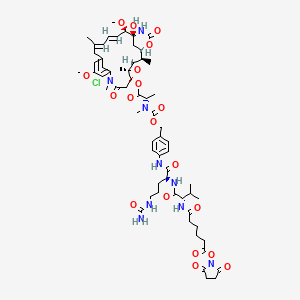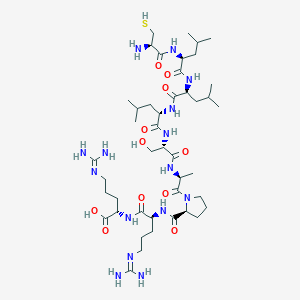
p5 Ligand for Dnak and DnaJ
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “p5 Ligand for Dnak and DnaJ” is a nonapeptide, which corresponds to the main binding site for the 23-residue part of the presequence of mitochondrial aspartate aminotransferase. It is a high-affinity ligand for DnaK (Escherichia coli Hsp70) and DnaJ (Escherichia coli Hsp40) .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of p5 Ligand for Dnak and DnaJ involves peptide synthesis techniques. The sequence of the nonapeptide is Cys-Leu-Leu-Leu-Ser-Ala-Pro-Arg-Arg . The synthesis typically involves solid-phase peptide synthesis (SPPS) where the peptide chain is assembled step-by-step on a solid support. The reaction conditions include the use of protecting groups for amino acids, coupling reagents, and deprotection steps to ensure the correct sequence and structure of the peptide .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves the same SPPS techniques but with optimizations for scale-up, such as the use of larger reaction vessels and more efficient purification methods .
化学反応の分析
Types of Reactions
p5 Ligand for Dnak and DnaJ primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
The common reagents used in the synthesis of this compound include coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) for amino acids .
Major Products Formed
The major product formed from the synthesis of this compound is the nonapeptide itself. Side products may include truncated peptides or peptides with incorrect sequences, which are typically removed during purification .
科学的研究の応用
p5 Ligand for Dnak and DnaJ has several scientific research applications:
作用機序
The mechanism of action of p5 Ligand for Dnak and DnaJ involves its high-affinity binding to DnaK and DnaJ proteins. DnaJ stimulates the hydrolysis of DnaK-bound ATP, converting DnaK to its ADP-liganded high-affinity state, which locks it onto the substrate polypeptide . This interaction is crucial for the protein folding process and the prevention of protein aggregation .
類似化合物との比較
Similar Compounds
p5 Ligand for Dnak and DnaJ acetate: This is a similar nonapeptide with the same sequence but in acetate form, which may have better solubility and stability.
Other Hsp70 and Hsp40 ligands: These include various peptides and small molecules that bind to Hsp70 and Hsp40 proteins, but this compound is unique due to its specific sequence and high affinity.
Uniqueness
The uniqueness of this compound lies in its specific sequence, which corresponds to the main binding site for the presequence of mitochondrial aspartate aminotransferase. This makes it a highly specific and high-affinity ligand for DnaK and DnaJ, which is valuable for studying protein interactions and developing peptide-based therapeutics .
特性
分子式 |
C44H81N15O11S |
|---|---|
分子量 |
1028.3 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C44H81N15O11S/c1-22(2)17-29(55-34(61)26(45)21-71)36(63)56-30(18-23(3)4)37(64)57-31(19-24(5)6)38(65)58-32(20-60)39(66)52-25(7)41(68)59-16-10-13-33(59)40(67)53-27(11-8-14-50-43(46)47)35(62)54-28(42(69)70)12-9-15-51-44(48)49/h22-33,60,71H,8-21,45H2,1-7H3,(H,52,66)(H,53,67)(H,54,62)(H,55,61)(H,56,63)(H,57,64)(H,58,65)(H,69,70)(H4,46,47,50)(H4,48,49,51)/t25-,26-,27-,28-,29-,30-,31-,32-,33-/m0/s1 |
InChIキー |
YARIWLPJPDMXIL-MBZPSOJASA-N |
異性体SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)N |
正規SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CS)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


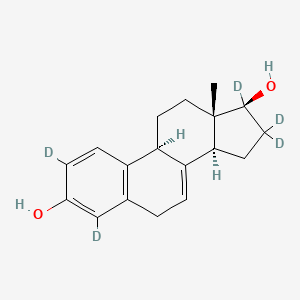

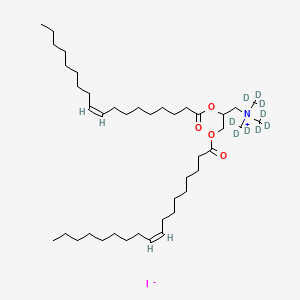
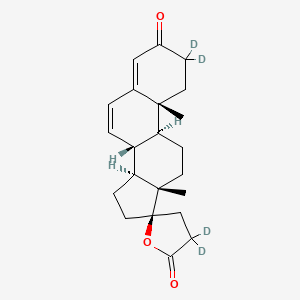
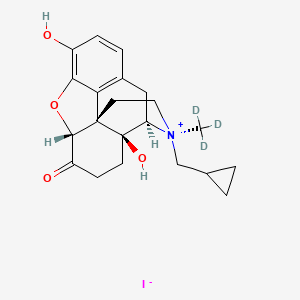
![(5Z,8Z,11Z,14Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide](/img/structure/B12423444.png)
